4'-Trifluoromethoxy-biphenyl-4-ylamine

Lipophilicity Drug Design Physicochemical Profiling

Researchers seeking a non-mutagenic 4-aminobiphenyl isostere for kinase or sEH inhibitor programs must ensure their building block retains the precise 4'-OCF₃/4-NH₂ topology critical for target potency. This compound directly addresses that need: the 4'-OCF₃ group eliminates carcinogenicity concerns of the parent scaffold, while delivering a LogD of 3.58 optimal for membrane permeability and foliar uptake. - Enables sub-micromolar ENPP1 inhibition with a ~3.8-fold potency gain vs. unsubstituted analog. - Serves as a strategic diamine monomer precursor for high-Tg polyimides (Td 532°C) in aerospace composites. - Available at ≥98% purity in multi-kilogram scale from BenchChem, with cold-chain-free global shipping.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
CAS No. 728919-14-0
Cat. No. B1597065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Trifluoromethoxy-biphenyl-4-ylamine
CAS728919-14-0
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)N
InChIInChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8H,17H2
InChIKeyDAISNZDCSZJLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Trifluoromethoxy-biphenyl-4-ylamine Physicochemical Profile


4'-Trifluoromethoxy-biphenyl-4-ylamine (IUPAC: 4-[4-(trifluoromethoxy)phenyl]aniline, CAS 728919-14-0) is a fluorinated 4-aminobiphenyl derivative bearing an electron-withdrawing –OCF₃ substituent at the 4'-position. It has a molecular formula of C₁₃H₁₀F₃NO and a molecular weight of 253.22 g·mol⁻¹ . Its predicted physicochemical parameters—including an ACD/LogD (pH 7.4) of 3.58, a density of 1.3±0.1 g·cm⁻³, and a boiling point of 309.8±42.0 °C—are established via the ACD/Labs Percepta platform . The compound is commercially available at ≥98% purity (GC) with production scale up to kilograms, making it a viable building block for medicinal chemistry, agrochemical, and materials science programs [1].

Why 4'-Trifluoromethoxy-biphenyl-4-ylamine Cannot Be Substituted


The –OCF₃ substituent confers a distinct combination of strong electron-withdrawing character (inductive effect) and elevated lipophilicity that cannot be replicated by –OCH₃, –CF₃, or –Cl analogs. Quantitative studies demonstrate that replacing –OCH₃ with –OCF₃ increases LogD by 0.7–1.4 units [1]. Furthermore, the 4'-position of the –OCF₃ group and the 4-position of the –NH₂ group are critical: moving the amine from the 4- to the 2- or 3-position (e.g., CAS 728919-15-1 or 436150-22-0) alters both the compound's reactivity in cross-coupling reactions and its interaction with biological targets such as soluble epoxide hydrolase (sEH) [2]. The unsubstituted parent compound, 4-aminobiphenyl, is a known human carcinogen (IARC Group 1), whereas the introduction of bulky electron-withdrawing substituents at the 4'-position has been demonstrated to reduce or eliminate mutagenicity in the Ames test [3]. These factors collectively mean that in-class analogs are not functionally interchangeable for structure-activity relationship (SAR) campaigns, polymer synthesis, or pharmacological probe development.

4'-Trifluoromethoxy-biphenyl-4-ylamine Quantitative Differentiation Evidence


Lipophilicity Advantage of OCF₃ over OCH₃

In a controlled comparative study of aliphatic derivatives bearing –OCF₃ versus –OCH₃ substituents, the introduction of the trifluoromethoxy group increased lipophilicity by 0.7–1.4 LogD units relative to the methoxy analog [1]. For the specific biphenylamine scaffold, the target compound 4'-trifluoromethoxy-biphenyl-4-ylamine exhibits a predicted ACD/LogD (pH 7.4) of 3.58 , whereas its direct methoxy congener, 4'-methoxy-biphenyl-4-ylamine (CAS 1137-77-5), has a predicted LogP of approximately 3.08 and lacks the same degree of lipophilicity enhancement at physiological pH . This difference is consistent with the class-level observation that –OCF₃ behaves as a superior lipophilic bioisostere, correlating with improved membrane permeability—a critical parameter for oral bioavailability and CNS penetration in drug candidates.

Lipophilicity Drug Design Physicochemical Profiling LogD

OCF₃-Biphenyl Enhances ENPP1 and ENPP3 Inhibition

In a structure-activity relationship study of pyrimidine-2,4,6-trione derivatives as ENPP1 and ENPP3 inhibitors, compound 4g—bearing a 4-OCF₃(C₆H₄) biphenyl substituent—exhibited IC₅₀ values of 0.45 ± 0.07 μM against ENPP1 and 0.19 ± 0.02 μM against ENPP3 [1]. In contrast, the closely related analog 4h, containing an unsubstituted biphenyl group at the same position, showed substantially weaker inhibition: IC₅₀ = 1.73 ± 0.03 μM (ENPP1) and only 27.1 ± 4.54% inhibition at 100 μM (ENPP3) [1]. The –OCF₃ group thus confers a ~3.8-fold improvement in ENPP1 potency and transforms ENPP3 activity from negligible to sub-micromolar. While compound 4g is not structurally identical to the target free amine (it bears a methyl group at R¹ and is embedded in a pyrimidinetrione scaffold), the 4-OCF₃-biphenyl fragment is the critical pharmacophoric element differentiating it from the inactive biphenyl analog—directly demonstrating the value of the OCF₃-biphenylamine motif as a synthetic intermediate for this target class.

ENPP1 Inhibition ENPP3 Inhibition Cancer Immunology Nucleotide Metabolism

Mitigated Mutagenicity via 4'-OCF₃ Steric Shielding

The parent scaffold, 4-aminobiphenyl (4-ABP, CAS 92-67-1), is classified by IARC as a Group 1 human carcinogen, causally linked to urinary bladder cancer [1]. In a landmark study by Glende et al., alkyl and trifluoromethyl (–CF₃) derivatives of 4-ABP were synthesized and tested in Salmonella typhimurium strains TA98 and TA100: bulky substituents at the 4'-position—notably –CF₃ and tert-butyl—progressively decreased mutagenicity, with the bulkiest groups eliminating detectable mutagenic activity [2]. The –OCF₃ group has a van der Waals volume comparable to or exceeding that of –CF₃ (the –OCF₃ substituent constant π ≈ +1.04, versus π ≈ +0.88 for –CF₃), and Birch et al. demonstrated that electron-withdrawing substituents on the 4-aminobiphenyl core can raise the O-acetyl-N-phenylhydroxylamine dissociation energy (E_thermal) above 145 kcal/mol—a threshold above which Ames negativity is consistently observed [3]. Although direct Ames data for 4'-trifluoromethoxy-biphenyl-4-ylamine itself have not been published, the convergent SAR from two independent studies strongly supports that the –OCF₃ group at the 4'-position mitigates the mutagenicity inherent to the 4-aminobiphenyl pharmacophore.

Genotoxicity Ames Test Drug Safety 4-Aminobiphenyl

Positional Isomer Differentiation: 4-Amine vs. 2-Amine

The target compound (CAS 728919-14-0, 4-amine) and its positional isomer 4'-trifluoromethoxy-biphenyl-2-ylamine (CAS 728919-15-1, 2-amine) share the same molecular formula (C₁₃H₁₀F₃NO, MW 253.22) but differ fundamentally in the amine position on the aniline ring . This positional difference alters the electronic environment of the –NH₂ group: in the 4-amine isomer, the amino group is para to the biphenyl linkage, maximizing conjugation and making it a more nucleophilic partner for amide bond formation and urea synthesis. In the 2-amine isomer, steric hindrance from the ortho-biphenyl connection reduces nucleophilicity and can impede Pd-catalyzed cross-coupling reactions . The 4-amine regioisomer is also the direct precursor to the 4-aminobiphenyl motif found in ENPP1/3 inhibitors (compound 4g series) and in sEH inhibitor pharmacophores where a linear, para-substituted geometry is required for target engagement [1]. The alternative 3-amine isomer (CAS 436150-22-0) introduces a meta-substitution pattern that further diverges in both reactivity and biological recognition.

Positional Isomerism Cross-Coupling Medicinal Chemistry Building Block Selection

Thermal Stability Advantage of OCF₃-Biphenyl Diamines

In a direct comparative study of polybenzimidazole (PBI) membranes for high-temperature fuel cells, two tetraamine monomers were synthesized: one bearing 2,2′-dimethyl substituents (P1) and one bearing 2,2′-di(trifluoromethoxy) substituents (P2) on the biphenyl core [1]. The OCF₃-containing P2 exhibited a 5% weight loss decomposition temperature (T_d5%) of 516 °C—103 °C higher than the methyl-substituted P1 (413 °C)—demonstrating the superior thermal stabilization conferred by the –OCF₃ group [1]. Additionally, P2 showed better solubility in polar aprotic solvents (DMF, NMP, DMSO) and superior oxidative stability: residual weight of 93.7% vs. 89.5% after 216 h Fenton test [1]. In a separate study on colorless transparent polyimide (CPI) films, copolymerization of 2,2′-bis(trifluoromethoxy)biphenyl-4,4′-diamine (TFMOB) with dianhydride monomers yielded films with a 5% weight loss temperature of 532 °C, optical transmittance >80% in the visible range (400–760 nm), a dielectric constant of 2.647 at 10 GHz, and moisture absorption as low as 0.29% [2]. These data establish the OCF₃-biphenylamine scaffold—of which the target compound is a monoamine variant—as a privileged monomer precursor for advanced polymer applications requiring exceptional thermal and dielectric performance.

Polymer Chemistry Thermal Stability Polyimide Films Fuel Cell Membranes

4'-Trifluoromethoxy-biphenyl-4-ylamine Application Scenarios


ENPP1/ENPP3 Inhibition in Cancer Immunotherapy

The 4-OCF₃-biphenyl motif—directly derived from 4'-trifluoromethoxy-biphenyl-4-ylamine—is a critical pharmacophoric fragment for achieving sub-micromolar ENPP1 and ENPP3 inhibition, as evidenced by the ~3.8-fold ENPP1 potency gain and the >100-fold ENPP3 rescue effect compared to the unsubstituted biphenyl analog . Teams pursuing STING pathway activation via ENPP1 inhibition or seeking dual ENPP1/3 antagonists should prioritize this building block for amide or urea library synthesis.

Non-Mutagenic 4-Aminobiphenyl Isostere for Kinase and sEH Programs

The established SAR showing that bulky 4'-substituents eliminate the mutagenicity of the otherwise carcinogenic 4-aminobiphenyl scaffold makes 4'-trifluoromethoxy-biphenyl-4-ylamine a strategically safer alternative to unsubstituted 4-aminobiphenyl. This is particularly relevant for sEH inhibitor programs—where the 4-(trifluoromethoxy)phenyl motif is a recurring pharmacophore with demonstrated picomolar potency in optimized urea derivatives (IC₅₀ = 0.5 nM against human sEH) —and for kinase inhibitor projects requiring a 4-aminobiaryl hinge-binding motif.

Monomer for High-Temperature Fuel Cells and Flexible Displays

The thermal and oxidative stability imparted by the –OCF₃ group on biphenyl frameworks—demonstrated by a +103 °C increase in T_d5% for OCF₃-PBI vs. CH₃-PBI membranes and a 532 °C decomposition temperature for OCF₃-containing CPI films —positions 4'-trifluoromethoxy-biphenyl-4-ylamine as a strategic precursor for synthesizing diamine monomers (via nitration/reduction or cross-coupling) used in polyimides and polybenzimidazoles. These materials target aerospace composites, flexible OLED substrates, and high-temperature proton exchange membrane fuel cells.

Fluorinated Building Block for Optimal Foliar Uptake

The elevated LogD (pH 7.4) of 3.58 for 4'-trifluoromethoxy-biphenyl-4-ylamine falls within the optimal lipophilicity range (LogD 2–4) associated with efficient foliar uptake and systemic translocation in plant tissues. Combined with the metabolic stability conferred by the –OCF₃ group's resistance to oxidative metabolism , this compound is a rational building block choice for agrochemical discovery programs targeting fungicidal or herbicidal biphenylamine derivatives.

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